molecular formula C20H29N5O9 B12603237 L-Alanyl-L-seryl-L-serylglycyl-L-tyrosine CAS No. 911427-99-1

L-Alanyl-L-seryl-L-serylglycyl-L-tyrosine

Cat. No.: B12603237
CAS No.: 911427-99-1
M. Wt: 483.5 g/mol
InChI Key: SFHYWVKQABZGQM-HJPIBITLSA-N
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Description

L-Alanyl-L-seryl-L-serylglycyl-L-tyrosine is a pentapeptide composed of the amino acids L-alanine, L-serine, glycine, and L-tyrosine. Peptides like this one are essential in various biological processes and have significant applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Alanyl-L-seryl-L-serylglycyl-L-tyrosine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling Reaction: Each amino acid is coupled to the growing peptide chain using reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a coupling additive such as hydroxybenzotriazole (HOBt).

    Deprotection: The protecting groups on the amino acids are removed using trifluoroacetic acid (TFA) or similar reagents.

    Cleavage: The final peptide is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).

Industrial Production Methods

Industrial production of peptides like this compound often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

L-Alanyl-L-seryl-L-serylglycyl-L-tyrosine can undergo various chemical reactions, including:

    Oxidation: The tyrosine residue can be oxidized to form dityrosine or other oxidative products.

    Reduction: Reduction reactions can target disulfide bonds if present in the peptide structure.

    Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂) or other oxidizing agents.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Various reagents depending on the desired modification, such as acylating agents for acylation reactions.

Major Products Formed

    Oxidation: Dityrosine, oxidized serine derivatives.

    Reduction: Reduced peptide with free thiol groups.

    Substitution: Modified peptides with altered functional groups.

Scientific Research Applications

L-Alanyl-L-seryl-L-serylglycyl-L-tyrosine has diverse applications in scientific research:

    Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.

    Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.

    Medicine: Explored for potential therapeutic applications, including drug delivery systems and peptide-based vaccines.

    Industry: Utilized in the development of biomaterials and as a component in cosmetic formulations.

Mechanism of Action

The mechanism of action of L-Alanyl-L-seryl-L-serylglycyl-L-tyrosine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can modulate biological pathways by binding to these targets, influencing cellular processes like signal transduction, gene expression, and protein synthesis.

Comparison with Similar Compounds

Similar Compounds

    L-Alanyl-L-tyrosine: A dipeptide with similar amino acid composition but shorter chain length.

    L-Seryl-L-alanyl-L-serylglycyl-L-threonyl-L-alanine: Another pentapeptide with a different sequence of amino acids.

Uniqueness

L-Alanyl-L-seryl-L-serylglycyl-L-tyrosine is unique due to its specific sequence, which imparts distinct structural and functional properties. Its combination of amino acids allows for unique interactions and applications not seen in other peptides.

Properties

CAS No.

911427-99-1

Molecular Formula

C20H29N5O9

Molecular Weight

483.5 g/mol

IUPAC Name

(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoic acid

InChI

InChI=1S/C20H29N5O9/c1-10(21)17(30)24-15(9-27)19(32)25-14(8-26)18(31)22-7-16(29)23-13(20(33)34)6-11-2-4-12(28)5-3-11/h2-5,10,13-15,26-28H,6-9,21H2,1H3,(H,22,31)(H,23,29)(H,24,30)(H,25,32)(H,33,34)/t10-,13-,14-,15-/m0/s1

InChI Key

SFHYWVKQABZGQM-HJPIBITLSA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CO)C(=O)NCC(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)O)N

Canonical SMILES

CC(C(=O)NC(CO)C(=O)NC(CO)C(=O)NCC(=O)NC(CC1=CC=C(C=C1)O)C(=O)O)N

Origin of Product

United States

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